

# 2,6-Dihydroxypyridine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2,6-Dihydroxypyridine

Cat. No.: B7721322

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CAS Number: 626-06-2

This guide provides an in-depth overview of **2,6-dihydroxypyridine**, a pivotal heterocyclic compound with significant applications in biochemical research and as a scaffold in drug development. It covers its chemical and physical properties, synthesis methodologies, key reactions, and biological significance, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

## Core Properties and Data

**2,6-Dihydroxypyridine**, with the molecular formula  $C_5H_5NO_2$ , is a colorless solid organic compound.<sup>[1][2]</sup> It is also known by other names such as 6-Hydroxypyridin-2(1H)-one and 1-Deazauracil.<sup>[1]</sup> The fundamental physicochemical properties of **2,6-dihydroxypyridine** are summarized below.

## Physicochemical Properties

Property	Value	Source(s)
CAS Number	626-06-2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	111.10 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Colorless crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	190–191 °C	<a href="#">[1]</a>
Boiling Point	387.2 ± 42.0 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.379 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Solubility in Water	41 g/L	<a href="#">[1]</a>

## Tautomerism and Solubility

**2,6-Dihydroxypyridine** exhibits tautomerism, existing in several forms.[\[1\]](#) The specific tautomer distribution is dependent on the solvent.[\[1\]](#) In polar solvents such as ethanol, water, and DMSO, the 6-hydroxy-2(1H)-pyridone form is the most prevalent.[\[1\]](#)[\[6\]](#) This solvent-dependent tautomerization significantly influences its solubility and reactivity.[\[2\]](#) Its solubility is enhanced in polar protic solvents due to favorable hydrogen bonding interactions.[\[2\]](#)

## Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of **2,6-dihydroxypyridine**.

Spectroscopic Data	Details	Source(s)
<sup>1</sup> H NMR	In a published study, the <sup>1</sup> H NMR spectrum suggested a non-symmetric pyridone structure with signals at $\delta$ = 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), and 6.60 (d, 1H) ppm.	[8]
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum showed peaks at $\delta$ = 163.7, 147.0, 142.2, 114.9, and 108.5 ppm.	[8]
Infrared (IR)	Key vibrational peaks confirming the pyridone tautomer are observed at 1596 $\text{cm}^{-1}$ , 1333 $\text{cm}^{-1}$ , 825 $\text{cm}^{-1}$ , and 706 $\text{cm}^{-1}$ . O-H and C=O stretching bands appear around 3200 $\text{cm}^{-1}$ and 1650 $\text{cm}^{-1}$ , respectively.	[6][8]
Mass Spectrometry	The molecular ion peak can be detected at m/z 111.10 using techniques like ESI-MS or GC-MS.	[6][7]

## Synthesis and Reactivity

**2,6-Dihydroxypyridine** can be produced through both biological and chemical synthesis routes.

### Biological Synthesis

This compound is a key intermediate in the microbial metabolic pathway for the degradation of nicotine.[2][6] Aerobic bacteria, most notably *Arthrobacter nicotinovorans*, utilize a sophisticated

enzymatic system to break down nicotine, using it as a source of carbon and energy, which results in the formation of **2,6-dihydroxypyridine**.[\[1\]](#)[\[2\]](#)

## Chemical Synthesis

Chemical synthesis provides versatile and scalable methods for producing **2,6-dihydroxypyridine** and its derivatives.[\[6\]](#) One common approach involves the hydroxylation of substituted pyridine precursors.[\[2\]](#)[\[6\]](#)

## Key Reactions

- Enzymatic Hydroxylation: It serves as a substrate for the FAD-dependent and NADH-dependent enzyme **2,6-dihydroxypyridine**-3-hydroxylase.[\[1\]](#)[\[6\]](#) This enzyme catalyzes its conversion to 2,3,6-trihydroxypyridine.[\[2\]](#)[\[6\]](#) The enzyme exhibits high specificity and is inhibited by structurally similar compounds like 2,6-dimethoxypyridine and 2,3-dihydroxypyridine.[\[1\]](#)
- Reduction of Sulfoxides: **2,6-Dihydroxypyridine** is an efficient reagent for the deoxygenation of sulfoxides to their corresponding sulfides.[\[6\]](#) This reaction proceeds under mild, neutral conditions, often in refluxing acetonitrile, offering a convenient alternative to harsher methods.[\[6\]](#) A key advantage is the straightforward workup, as the compound and its oxidation products are insoluble and can be removed by simple filtration.[\[6\]](#)

## Biological Significance and Applications

The pyridine and dihydropyridine scaffolds are crucial structural components in many pharmaceuticals due to their ability to influence biochemical potency and metabolic stability.[\[6\]](#) [\[9\]](#)[\[10\]](#)

- Drug Development: Derivatives of **2,6-dihydroxypyridine** are actively being investigated for a range of therapeutic applications.[\[6\]](#) Functionalized derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some showing excellent activity against multidrug-resistant pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA) and *Candida albicans*.[\[2\]](#)
- Bioremediation: Its role as an intermediate in nicotine degradation highlights its importance in environmental detoxification processes.[\[2\]](#)

- Cosmetics: It has been explored as a coupling agent in oxidation-based hair dye formulations to intensify and prolong color.[2][6]

## Experimental Protocols

### Protocol 1: Chemical Synthesis of 2,6-Dihydroxypyridine Formate Salt

This protocol is adapted from a published synthesis method.[8]

#### Step 1: Synthesis of 2,6-di-tert-butoxypyridine

- Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
- Add potassium tert-butoxide (1.52 g, 13.6 mmol).
- Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
- After 18 hours, allow the solution to cool to room temperature.
- Wash the solution with water (3 x 20 mL).
- Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.

#### Step 2: Formation of 2,6-Dihydroxypyridine

- To the crude 2,6-di-tert-butoxypyridine from Step 1, add 10 mL of formic acid and 5 mL of water.
- Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.
- Collect the solid by filtration and dry under vacuum to yield the final product.

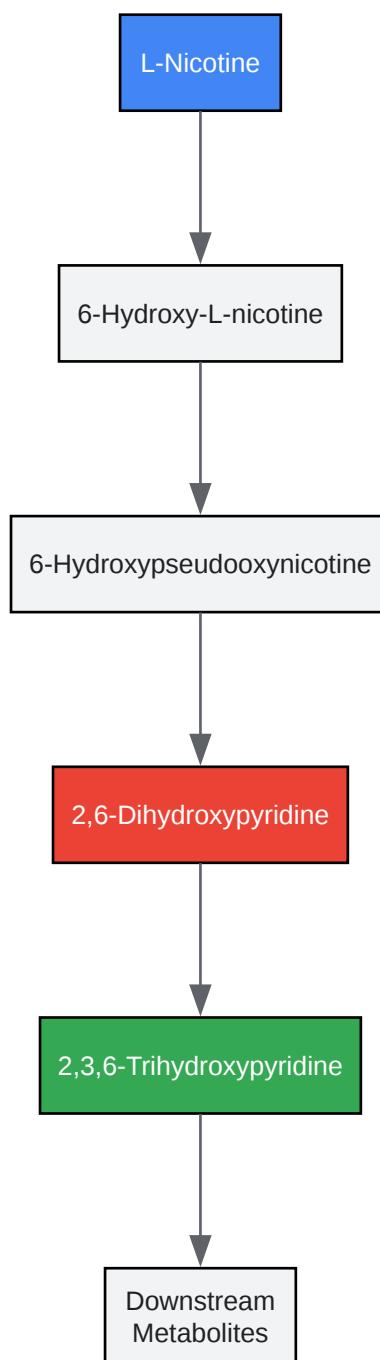
### Protocol 2: Analytical Characterization

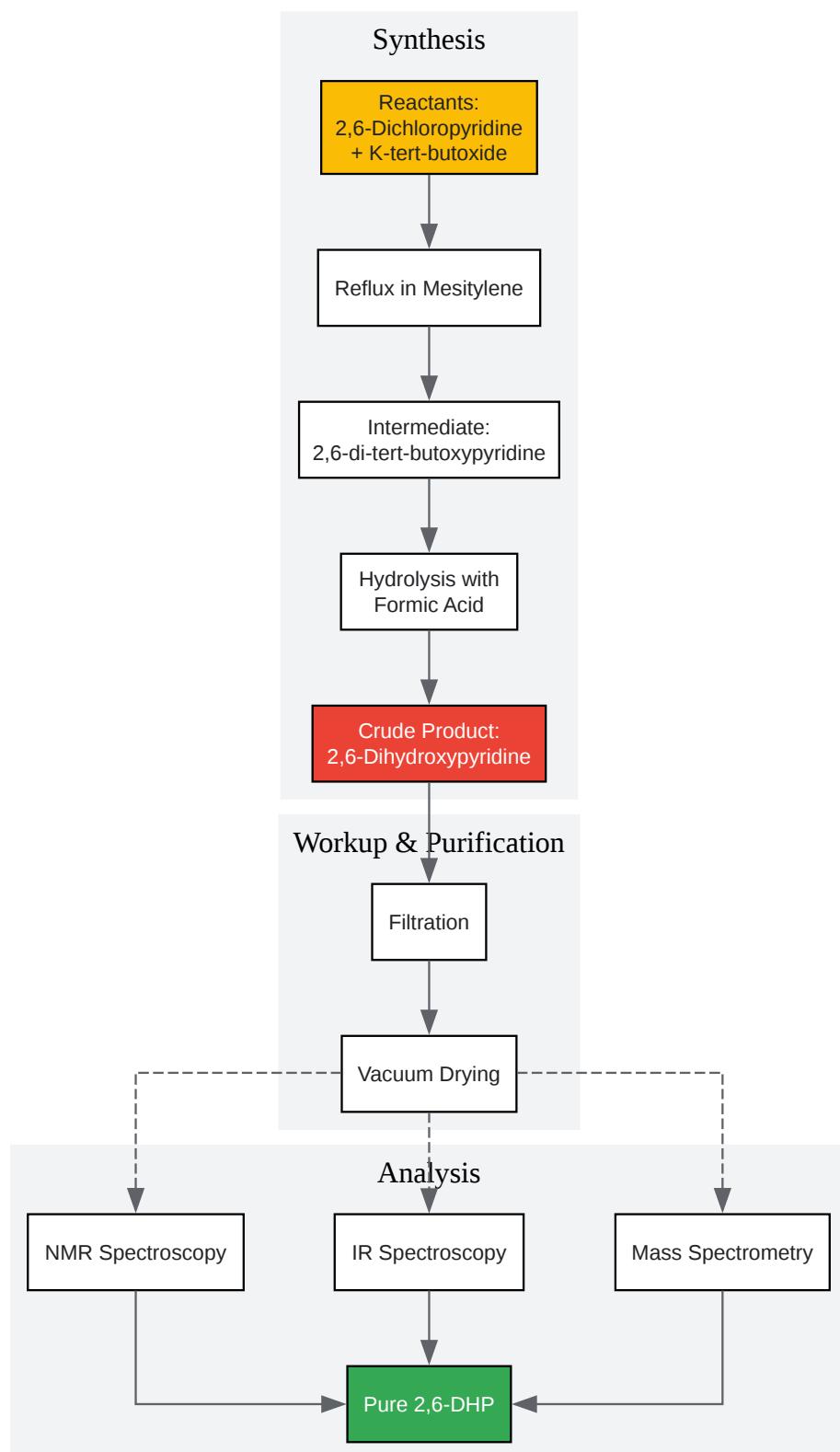
- Sample Preparation: For NMR analysis, dissolve 5-10 mg of the synthesized **2,6-dihydroxypyridine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a 5 mm NMR tube.[11]
- $^1H$  and  $^{13}C$  NMR Spectroscopy: Acquire spectra on a standard NMR spectrometer. Process the data to identify characteristic chemical shifts and coupling constants to confirm the structure.[6]
- Infrared Spectroscopy (IR): Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet). Confirm the presence of key functional groups by identifying O–H ( $\sim 3200\text{ cm}^{-1}$ ) and C=O ( $\sim 1650\text{ cm}^{-1}$ ) stretching frequencies.[6]
- Mass Spectrometry (MS): Analyze the sample using ESI-MS or GC-MS to confirm the molecular weight by observing the molecular ion peak at  $m/z 111.10$ .[6]

## Visualizations

### Nicotine Degradation Pathway

The following diagram illustrates the role of **2,6-dihydroxypyridine** as a key intermediate in the microbial degradation pathway of nicotine.



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